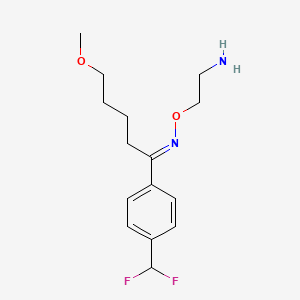
2-Amino-1,3-Diazepane-4-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1,3-Diazepane-4-carboxylic Acid is a heterocyclic compound with the molecular formula C6H11N3O2 and a molecular weight of 157.17 g/mol. This compound features a seven-membered diazepane ring with an amine group at the second position and a carboxylic acid group at the fourth position. It is a valuable research compound with applications in various scientific fields.
Méthodes De Préparation
The synthesis of 2-Amino-1,3-Diazepane-4-carboxylic Acid involves several steps:
Starting Materials: 1,3-Dibromopropane, ethylenediamine, sodium hydroxide, hydrochloric acid, water, and ethanol.
Step 1: 1,3-Dibromopropane is reacted with ethylenediamine in ethanol to form 2,5-Dibromo-1,4-diazapentane.
Step 2: The product from step 1 is hydrolyzed with sodium hydroxide and water to form 2,5-Dibromo-1,4-diazapentane-1,4-diol.
Step 3: The product from step 2 is decarboxylated with hydrochloric acid to form this compound.
Analyse Des Réactions Chimiques
2-Amino-1,3-Diazepane-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Amino-1,3-Diazepane-4-carboxylic Acid has diverse applications in scientific research:
Chemistry: It is used in the synthesis of heterocyclic compounds and as a building block for more complex molecules.
Biology: It is studied for its potential interactions with biological molecules and its role in enzyme inhibition.
Industry: It is used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 2-Amino-1,3-Diazepane-4-carboxylic Acid involves its ability to participate in hydrogen bonding and act as a base due to the presence of the amine group. The carboxylic acid group contributes to its solubility in water and allows for potential salt formation. These properties enable the compound to interact with various molecular targets and pathways, making it useful in enzyme inhibition and receptor binding studies.
Comparaison Avec Des Composés Similaires
2-Amino-1,3-Diazepane-4-carboxylic Acid can be compared with other similar compounds, such as:
1,4-Diazepane-2,5-dione: Another diazepane derivative with different functional groups.
1,3-Diazepane-2,4-dione: A structurally similar compound with a different arrangement of functional groups.
2,5-Diazepane-1,4-dione: A compound with a similar ring structure but different substituents.
The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
89531-99-7 |
|---|---|
Formule moléculaire |
C6H11N3O2 |
Poids moléculaire |
157.17 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 8-hydroxy-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B602298.png)









